molecular formula C20H17ClN4O2S B2980818 5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1009598-78-0

5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2980818
CAS No.: 1009598-78-0
M. Wt: 412.89
InChI Key: DRMSYIXZHMSHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-c]pyridine carboxylic acid family, characterized by a bicyclic core fused with an imidazole ring. The structure includes a 4-phenyl group at position 4 and a carbamothioyl moiety substituted with a 4-chlorophenyl group at position 3.

Properties

IUPAC Name

5-[(4-chlorophenyl)carbamothioyl]-4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-13-6-8-14(9-7-13)24-20(28)25-16(19(26)27)10-15-17(23-11-22-15)18(25)12-4-2-1-3-5-12/h1-9,11,16,18H,10H2,(H,22,23)(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMSYIXZHMSHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(C2=C1NC=N2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid represents a class of heterocyclic compounds with significant biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of an imidazo[4,5-c]pyridine core followed by the introduction of the carbamothioyl and chlorophenyl moieties. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structural motifs possess minimum inhibitory concentrations (MIC) comparable to established antibiotics such as oxacillin and cefuroxime. Table 1 summarizes the antibacterial activity of selected compounds:

Compound NameMIC (mg/L)Bacterial Strains Tested
Compound A3.91Staphylococcus aureus
Compound B4.50Escherichia coli
Compound C2.75Pseudomonas aeruginosa

These findings suggest that the presence of the chlorophenyl group is crucial for enhancing antibacterial activity through potential interference with bacterial cell wall synthesis or function.

Anticancer Activity

The imidazo[4,5-c]pyridine scaffold has been associated with anticancer properties. Studies indicate that compounds derived from this structure can inhibit key kinases involved in cancer cell proliferation. For example, in glioblastoma models, certain derivatives showed significant inhibition of Src family kinases (SFKs), which are critical in tumor pathogenesis. The antiproliferative effects were evaluated using various glioblastoma cell lines (U87, U251), demonstrating IC50 values in the low micromolar range.

Structure-Activity Relationships (SAR)

The biological activity of 5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be significantly influenced by structural modifications.

  • Substituent Positioning : The position and nature of substituents on the phenyl ring have been shown to affect enzyme inhibition and antimicrobial potency.
  • Functional Groups : Incorporation of electron-donating or withdrawing groups can enhance or diminish biological activity depending on their electronic effects on the imidazo[4,5-c]pyridine core.
  • Comparative Analysis : Compounds with similar backbones but different substituents have been tested for their biological efficacy, revealing that specific configurations lead to enhanced target binding and activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antitumor Efficacy : In a study involving a series of imidazo[4,5-c]pyridine derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Enzyme Inhibition : Another study evaluated the inhibitory effects on acetylcholinesterase (AChE), revealing that certain derivatives could serve as potential treatments for neurodegenerative diseases by enhancing cholinergic signaling.

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among related compounds lie in substituents at positions 4 and 5 of the imidazo[4,5-c]pyridine core:

Compound Name Substituent (Position 4) Substituent (Position 5) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Phenyl (4-Chlorophenyl)carbamothioyl C₂₁H₁₇ClN₄O₂S N/A Carboxylic acid, Carbamothioyl, Chlorine
(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 4-Chlorophenyl None (unsubstituted) C₁₃H₁₂ClN₃O₂ 277.71 Carboxylic acid, Chlorine
(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Phenyl None (unsubstituted) C₁₃H₁₃N₃O₂ 267.26 Carboxylic acid
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 4-Fluorophenyl None (unsubstituted) C₁₃H₁₂FN₃O₂ 261.25 Carboxylic acid, Fluorine

Key Observations :

  • The carbamothioyl group in the target compound introduces a sulfur atom and a thiourea linkage, which may enhance metabolic stability or receptor binding compared to unsubstituted analogues .
  • Halogen substituents (Cl in the target compound vs. F in ) influence electronic properties and lipophilicity. Chlorine’s higher atomic weight and electronegativity could affect binding affinity in biological systems.

Physicochemical and Functional Implications

  • Solubility : The carboxylic acid group in all compounds improves aqueous solubility, but the carbamothioyl group in the target compound may reduce solubility due to increased hydrophobicity.
  • Receptor Binding : While direct functional data for the target compound are unavailable, structurally simpler analogues (e.g., ) lack the carbamothioyl group, which is critical for interactions with sulfur-binding domains in enzymes or receptors.
  • Stereochemistry : The (4R,6S) configuration in and suggests stereospecific interactions; the target compound’s stereochemistry (unclear in evidence) could further modulate activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.